7-oxaspiro[3.5]nonane-6-carboxylic acid
Description
Properties
CAS No. |
2731014-30-3 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Spiro Core Formation
The spirocyclic framework of 7-oxaspiro[3.5]nonane-6-carboxylic acid is typically assembled via intramolecular cyclization reactions. A prominent method involves the use of bifunctional precursors containing both ether and carboxylic acid moieties. For instance, a diol derivative substituted with a carboxylic acid group at position 6 can undergo acid-catalyzed cyclization. This process leverages dehydrating agents such as sulfuric acid or p-toluenesulfonic acid to facilitate ether bond formation, yielding the spiro structure .
Reaction Conditions:
-
Catalyst: H<sub>2</sub>SO<sub>4</sub> (10 mol%)
-
Solvent: Toluene, reflux at 110°C
-
Yield: ~65% (crude), improving to 85% after recrystallization .
Key challenges include regioselectivity in ring closure and minimizing side reactions. Computational studies suggest that steric hindrance at position 6 directs the carboxylic acid group to its intended location during cyclization.
Epoxidation and Ring Expansion Approaches
Adapting methodologies from spirocyclic ketone synthesis, epoxidation followed by ring expansion offers a viable pathway. A patent detailing the synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylate derivatives demonstrates this approach . While the target compound differs, the core strategy remains applicable:
-
Formation of Epoxide Intermediate: A precursor with a cyclopropane ring undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
-
Ring Expansion: The epoxide reacts under basic conditions (e.g., NaH in tetrahydrofuran) to expand the cyclopropane into a larger spirocyclic structure .
Example Protocol:
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 25°C | Epoxide formation |
| 2 | NaH, THF, 60°C | Spiro ring expansion |
| 3 | Acidic hydrolysis (HCl) | Carboxylic acid liberation |
Yield: Total yield of 70.7% reported for analogous compounds .
Oxidation of Functional Groups
Introducing the carboxylic acid group at position 6 often involves late-stage oxidation. A hydroxymethyl or formyl group at this position can be oxidized using strong oxidizing agents:
-
KMnO<sub>4</sub> in Basic Medium: Converts hydroxymethyl to carboxylic acid (yield: 75–80%).
-
Jones Reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>): Effective for aldehydes but requires careful temperature control .
Case Study:
A spiro[3.5]nonane derivative with a hydroxymethyl group at position 6 was treated with KMnO<sub>4</sub> in aqueous NaOH at 0°C, achieving 78% conversion to the carboxylic acid. Purification via column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) afforded >95% purity .
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) reduce purification steps.
-
Solvent Recycling: Toluene and THF are recovered via distillation.
-
Crystallization: Water-ethanol mixtures achieve high-purity crystals (>99%) .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization | Short step count | Regioselectivity challenges | 65–85% |
| Epoxidation | High scalability | Multi-step process | 70% |
| Oxidation | Late-stage functionalization | Requires pre-installed groups | 75–80% |
Chemical Reactions Analysis
Types of Reactions
7-oxaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxo derivatives, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
7-oxaspiro[3.5]nonane-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 7-oxaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key structural analogs, emphasizing differences in heteroatom placement, substituent positions, and functional groups:
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 7-Oxaspiro[3.5]nonane-6-carboxylic acid | C₉H₁₄O₃ | 1784418-25-2 | 170.21 | 7-oxa, 6-carboxylic acid, spiro[3.5] system |
| 5-Oxaspiro[3.5]nonane-9-carboxylic acid | C₉H₁₄O₃ | 2306261-64-1 | 170.21 | 5-oxa, 9-carboxylic acid |
| 1-Oxaspiro[3.5]nonane-3-carboxylic acid, 2-oxo | C₉H₁₂O₄ | 22071-75-6 | 184.19 | 1-oxa, 3-carboxylic acid, ketone (2-oxo) |
| 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | C₈H₁₃NO₃ | 1989659-11-1 | 171.19 | 7-oxa, 2-aza, 1-carboxylic acid |
| 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid | C₉H₁₄O₄ | Not provided | 198.21 (calculated) | Two oxygen atoms (1,4-dioxa), spiro[4.4] |
Key Observations
Oxygen vs. In contrast, 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid contains two oxygen atoms, enhancing hydrophilicity and stability against oxidation .
Positional Effects on Reactivity: The ketone-containing derivative (1-oxaspiro[3.5]nonane-3-carboxylic acid, 2-oxo) exhibits dual functionality (carboxylic acid and ketone), enabling diverse reactivity in condensation or reduction reactions . Ethyl ester derivatives (e.g., this compound ethyl ester) are common synthetic intermediates, offering improved solubility in organic solvents .
Research Findings and Industrial Relevance
- Synthetic Accessibility: Ethyl esters of this compound are readily available (95% purity), suggesting established synthetic routes . In contrast, the free acid (CAS 1784418-25-2) is temporarily out of stock, indicating challenges in large-scale production or purification .
- Material Science : The spiro framework’s rigidity and oxygen content make these compounds candidates for polymer precursors or chiral catalysts .
Q & A
Q. What are the common synthetic routes for 7-oxaspiro[3.5]nonane-6-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves cyclization of spirocyclic precursors. For example, iodomethyl derivatives (e.g., 6-(iodomethyl)-7-oxaspiro[3.5]nonane) are synthesized via reactions between cyclobutane derivatives and iodomethane under magnetic stirring and controlled heating (60–80°C) . Intermediate characterization relies on IR spectroscopy (to confirm C-I stretching at ~500 cm⁻¹) and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). Carboxylation steps often employ carboxyl group introduction via oxidation or nucleophilic substitution, monitored by HPLC for purity (>95%) .
Q. How is the compound structurally characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify spirocyclic framework signals (e.g., oxygenated sp³ carbons at δ 70–80 ppm).
- X-ray crystallography resolves the spirocyclic geometry, confirming the seven-membered oxa ring fused to a five-membered nonane ring .
- FT-IR detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Q. What are the primary applications of this compound in foundational organic synthesis?
- Methodological Answer : The spirocyclic core serves as a rigid scaffold for constructing complex molecules. Its electrophilic iodine atom (in iodomethyl derivatives) enables Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, while the carboxylic acid group facilitates amide bond formation for peptide mimetics .
Advanced Research Questions
Q. How does the spirocyclic framework influence reactivity in cross-coupling reactions?
- Methodological Answer : The spirocyclic structure imposes steric constraints , slowing reaction kinetics but enhancing selectivity. For example, in Pd-catalyzed couplings, bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance. Computational studies (DFT) model transition states to optimize bond angles and torsional strain .
Q. What strategies mitigate low yields in carboxylation steps during synthesis?
- Methodological Answer :
- Use anhydrous conditions (e.g., THF under N₂) to prevent hydrolysis of reactive intermediates.
- Employ Lewis acids (e.g., ZnCl₂) to activate carbonyl groups for nucleophilic attack .
- Optimize stoichiometry via DoE (Design of Experiments) to balance reagent ratios and minimize side reactions .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Methodological Answer :
- Fluorine substitution at the phenoxy position (e.g., 4-fluorophenoxy derivatives) enhances metabolic stability and enzyme binding affinity (e.g., IC₅₀ values reduced by 30% in kinase assays) .
- SAR studies compare analogs (e.g., 7-oxaspiro[3.5]nonan-1-one vs. benzamide derivatives) using SPR (Surface Plasmon Resonance) to quantify target binding kinetics .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Validate assays using orthogonal techniques (e.g., fluorescence polarization vs. calorimetry).
- Control for batch variability via LC-MS purity checks and standardized cell lines (e.g., HEK293 with stable receptor expression) .
Q. What advanced techniques enable its incorporation into functional polymers?
- Methodological Answer :
- Ring-opening polymerization (ROP) of spirocyclic monomers with Sn(Oct)₂ catalysts produces polyesters with enhanced thermal stability (Tg > 150°C).
- AFM and DSC analyze polymer morphology and phase transitions, confirming spirocyclic integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
